methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate: is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a methyl ester group at the 4-carboxylate position and a methyl group at the 5-position of the tetrahydroindazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate typically involves the following steps:
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Formation of the Indazole Core: : The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ketones or aldehydes. For instance, a common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-hydrazinobenzaldehyde, which then undergoes cyclization to form the indazole ring.
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Introduction of the Methyl Group: : The methyl group at the 5-position can be introduced via alkylation reactions. This can be achieved by treating the indazole intermediate with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
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Esterification: : The carboxylate group is introduced through esterification. The indazole derivative with a carboxylic acid group can be reacted with methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Catalysts and reagents would be chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group at the 5-position. Common oxidizing agents include potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
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Reduction: : Reduction reactions can target the ester group, converting it to an alcohol. This can be achieved using reducing agents such as lithium aluminum hydride.
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Substitution: : The indazole ring can undergo electrophilic substitution reactions. For example, halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of aluminum chloride.
Major Products
Oxidation: 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid.
Reduction: 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-methanol.
Substitution: 5-chloro-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate.
Scientific Research Applications
Chemistry
In chemistry, methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Indazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities.
Medicine
In medicinal chemistry, this compound is investigated for its potential to interact with biological targets such as enzymes and receptors. Its derivatives are explored for their efficacy in treating diseases.
Industry
Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate: Lacks the methyl group at the 5-position.
Ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate: Has an ethyl ester group instead of a methyl ester.
5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid: The carboxylate group is not esterified.
Uniqueness
Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate is unique due to the presence of both a methyl group at the 5-position and a methyl ester group at the 4-carboxylate position. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6-3-4-8-7(5-11-12-8)9(6)10(13)14-2/h5-6,9H,3-4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCJIZYOKGEOOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1C(=O)OC)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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